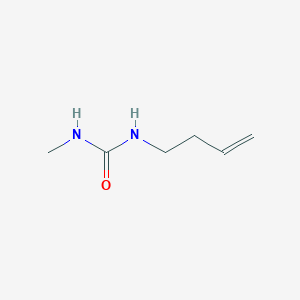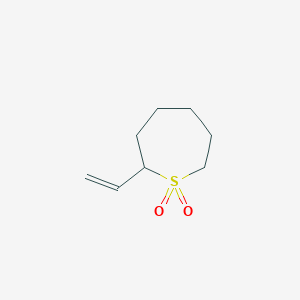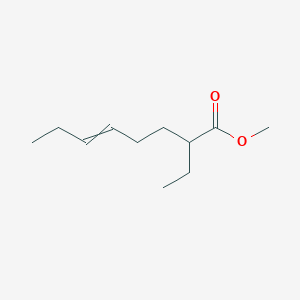
N-But-3-en-1-yl-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-But-3-en-1-yl-N’-methylurea is a chemical compound with the molecular formula C₆H₁₂N₂O It is a member of the urea derivatives family, characterized by the presence of a urea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-But-3-en-1-yl-N’-methylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N-but-3-en-1-amine with methyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-But-3-en-1-yl-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-But-3-en-1-yl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
N-But-3-en-1-yl-N’-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-But-3-en-1-yl-N’-methylurea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
N-Methylurea: A simpler urea derivative with similar chemical properties.
N-Butylurea: Another urea derivative with a butyl group instead of the but-3-en-1-yl group.
N-Phenylurea: A urea derivative with a phenyl group, known for its use in herbicides.
Uniqueness
N-But-3-en-1-yl-N’-methylurea is unique due to the presence of the but-3-en-1-yl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
114444-98-3 |
|---|---|
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC 名称 |
1-but-3-enyl-3-methylurea |
InChI |
InChI=1S/C6H12N2O/c1-3-4-5-8-6(9)7-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
InChI 键 |
KJSSBDGIOQBVPD-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)

![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)

![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)




![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
